molecular formula C20H35NO5 B14515154 Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate CAS No. 62749-23-9

Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate

Cat. No.: B14515154
CAS No.: 62749-23-9
M. Wt: 369.5 g/mol
InChI Key: RCQIHEYVNZHYHG-UHFFFAOYSA-N
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Description

Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate is an organic compound with the molecular formula C20H35NO5 It is a derivative of heptanoic acid and features a pyrrolidine ring substituted with a hydroxyoctyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate typically involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst. The hydroxyoctyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyoctyl halide reacts with the pyrrolidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process includes the esterification step followed by purification through distillation or chromatography. The use of automated systems helps in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. The pyrrolidine ring may also participate in binding interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-(3,5-dioxocyclopenten-1-yl)heptanoate
  • Ethyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate

Uniqueness

Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of a long hydroxyoctyl chain. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62749-23-9

Molecular Formula

C20H35NO5

Molecular Weight

369.5 g/mol

IUPAC Name

methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-yl]heptanoate

InChI

InChI=1S/C20H35NO5/c1-3-4-7-10-16(22)13-14-21-17(18(23)15-19(21)24)11-8-5-6-9-12-20(25)26-2/h16-17,22H,3-15H2,1-2H3

InChI Key

RCQIHEYVNZHYHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCN1C(C(=O)CC1=O)CCCCCCC(=O)OC)O

Origin of Product

United States

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